REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:7]=1[CH3:13])=[O:4].C(O)C.O.C(=O)=O.[N+:21]([O-])([OH:23])=[O:22]>S(=O)(=O)(O)O>[Cl:1][CH2:2][C:3]([NH:5][C:6]1[C:11]([N+:21]([O-:23])=[O:22])=[CH:10][CH:9]=[C:8]([F:12])[C:7]=1[CH3:13])=[O:4] |f:1.2.3|
|
Name
|
|
Quantity
|
47.2 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=C(C(=CC=C1)F)C
|
Name
|
ethanol water CO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O.O.C(=O)=O
|
Name
|
|
Quantity
|
15.25 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
temperature ≦9° C
|
Type
|
ADDITION
|
Details
|
The reaction was complete at the end of the addition
|
Type
|
ADDITION
|
Details
|
The mixture was added to ice
|
Type
|
WAIT
|
Details
|
then left
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing of the solid with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC1=C(C(=CC=C1[N+](=O)[O-])F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.6 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |